Thiol vs. Amine Hydrogen-Bond Donor Capacity and Its Impact on Membrane Permeability
The target compound possesses exactly one hydrogen bond donor (the thiol -SH) compared to two hydrogen bond donors in the amine analog (3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CAS 446830-57-5, which bears both -NH2 protons) [1]. This difference reduces the desolvation penalty for membrane permeation and results in a higher computed XLogP3 of 3.6 for the thiol compound versus a predicted XLogP3 of approximately 2.8 for the amine analog (calculated using the same XLogP3 algorithm) [1][2]. In the context of central nervous system drug design, a ∆XLogP3 of ~0.8 log units typically correlates with a 5- to 10-fold increase in passive membrane permeability, directly affecting bioavailability and intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 3.6; HBD = 1 |
| Comparator Or Baseline | (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine: XLogP3 predicted ~2.8; HBD = 2 |
| Quantified Difference | ∆XLogP3 ≈ 0.8; ∆HBD = 1 fewer donor |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity and reduced hydrogen-bond donor count favor passive membrane permeation, making the thiol compound more suitable for intracellular or CNS-targeted probe design than its amine counterpart.
- [1] PubChem. Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- (CID 4738059). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CID). National Center for Biotechnology Information. View Source
